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Compound of Interest

3-lodoimidazo[1,2-ajpyridine-6-
Compound Name:
carbonitrile

cat. No.: B1398559

The imidazo[1,2-a]pyridine core is a fused bicyclic nitrogen heterocycle that is widely
recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its
ability to serve as a core structure for compounds targeting a wide array of biological targets,
leading to diverse pharmacological activities.[3][4] Its rigid, planar structure provides a well-
defined orientation for appended functional groups to interact with protein binding sites.

The therapeutic relevance of this scaffold is validated by the existence of several commercially
successful drugs, including:

» Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.[5]
e Alpidem and Saripidem: Anxiolytic agents.[4][5]
e Olprinone: A cardiotonic agent used for acute heart failure.[5][6]

These examples underscore the scaffold's proven track record in yielding clinically effective
molecules, making its derivatives, such as 3-lodoimidazo[1,2-a]pyridine-6-carbonitrile,
highly valuable for novel therapeutic development.[6]

Physicochemical Properties of 3-lodoimidazo[1,2-
a]pyridine-6-carbonitrile
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The fundamental properties of this compound are summarized below. This data provides the

essential foundation for its handling, reaction planning, and analytical characterization.

Property Value Reference(s)
CAS Number 885276-13-1 [71[8]
Molecular Formula CsHalN3 [7109]
Molecular Weight 269.04 g/mol [7119]
3-iodoimidazol[1,2-a]pyridine-6-

IUPAC Name . [7]
carbonitrile
6-Cyano-3-iodo-imidazo[1,2-

Synonym(s) . [7]
a]pyridine

Physical Form Solid (predicted)

Synthesis and Mechanistic Rationale

While specific literature detailing the exact synthesis of 3-lodoimidazo[1,2-a]pyridine-6-

carbonitrile is not readily available, a highly plausible and efficient two-step route can be

designed based on established methodologies for the imidazo[1,2-a]pyridine scaffold. The

proposed synthesis begins with the commercially available precursor, 2-aminopyridine-5-

carbonitrile.

Proposed Synthetic Workflow

The overall strategy involves the initial formation of the imidazo[1,2-a]pyridine-6-carbonitrile

core, followed by a regioselective iodination at the electron-rich C-3 position.
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Reagents:
Chloroacetaldehyde
Solvent: EtOH, Reflux

Reagents:
N-lodosuccinimide (NIS)
Solvent: DMF or CH3CN

2-Aminopyridine-5-carbonitrile
(Starting Material)

l

Step 1: Cyclization
Imidazo[1,2-a]pyridine-6-carbonitrile

:

Step 2: C-3 lodination
3-lodoimidazo[1,2-a]pyridine-6-carbonitrile

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile
This step involves a classic condensation and cyclization reaction.

» Rationale: The nucleophilic amino group of the 2-aminopyridine attacks the electrophilic
carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic
substitution, where the pyridine ring nitrogen displaces the chloride, leading to the formation
of the fused five-membered imidazole ring. This is a robust and widely used method for
constructing the imidazo[1,2-a]pyridine core.[10]

e Protocol:

o To a solution of 2-aminopyridine-5-carbonitrile (1.0 eq) in ethanol (EtOH), add a 40-50%
agueous solution of chloroacetaldehyde (1.2 eq).
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o Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using
Thin Layer Chromatography (TLC).

o Upon completion, cool the mixture to room temperature and neutralize with a saturated
solution of sodium bicarbonate (NaHCO3).

o The resulting precipitate is collected by filtration, washed with cold water, and dried under
vacuum to yield imidazo[1,2-a]pyridine-6-carbonitrile.

Step 2: Synthesis of 3-lodoimidazo[1,2-a]pyridine-6-carbonitrile
This step is an electrophilic aromatic substitution.

o Rationale: The C-3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and thus
susceptible to electrophilic attack.[11] N-lodosuccinimide (NIS) is an effective and mild
source of an electrophilic iodine atom (I*). The reaction proceeds without the need for a
strong Lewis acid catalyst, which is advantageous for substrates with multiple nitrogen
atoms.

e Protocol:

o Dissolve the imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) from Step 1 in a suitable solvent
such as N,N-Dimethylformamide (DMF) or acetonitrile (CH3zCN).

o Add N-lodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

o Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting
material by TLC.

o Once the reaction is complete, pour the mixture into water and extract the product with a
suitable organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with sodium thiosulfate solution to quench any
remaining iodine, followed by brine.

o Dry the organic layer over anhydrous sodium sulfate (Na2=S0Oa), filter, and concentrate
under reduced pressure.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1398559?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6284400/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Purify the crude product by column chromatography on silica gel to obtain the final
compound, 3-lodoimidazo[1,2-a]pyridine-6-carbonitrile.

Applications in Drug Discovery: A Versatile
Chemical Handle

The true value of 3-lodoimidazo[1,2-a]pyridine-6-carbonitrile for medicinal chemists lies in
its strategic combination of functional groups, which allows for systematic and efficient
exploration of chemical space. Multicomponent reactions (MCRs) and C-H functionalization are
key strategies for rapidly diversifying such scaffolds.[11]

The iodine atom at the C-3 position is the most critical feature for library development. It serves
as a versatile "synthetic handle" for a variety of palladium-catalyzed cross-coupling reactions.
This enables the introduction of a wide range of substituents at this position, allowing for fine-
tuning of a compound's pharmacological properties.

Common Cross-Coupling Reactions:

Suzuki Coupling: Introduces aryl or heteroaryl groups.

Sonogashira Coupling: Introduces alkyne functionalities.

Heck Coupling: Introduces alkene groups.

Buchwald-Hartwig Amination: Introduces nitrogen-based substituents.
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Diverse Chemical Library

Suzuki Coupling

(Pd catalyst, R-B(OH)2 Aryl/Heteroaryl
o Derivatives
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3-lodoimidazo[1,2-a]pyridine- | (Pd/Cu catalyst, R-C=CH) > Alkynyl
6-carbonitrile Buchwald-Hartwig Derivatives
(Pd catalyst, R2NH)
Amino
Derivatives

Click to download full resolution via product page
Caption: Use of the C-3 iodo group for library diversification.

The nitrile group at the C-6 position also contributes to the molecule's utility. It is a common
functional group in pharmaceuticals that can act as a hydrogen bond acceptor or be hydrolyzed
to a carboxylic acid or reduced to an amine, providing further points for chemical modification.

Conclusion

3-lodoimidazo[1,2-a]pyridine-6-carbonitrile is a high-value chemical intermediate built upon
the pharmacologically validated imidazo[1,2-a]pyridine scaffold. Its well-defined structure and,
most importantly, the synthetically versatile iodine atom at the C-3 position make it an ideal
starting point for the development of extensive compound libraries. By employing modern
cross-coupling techniques, researchers can efficiently generate novel derivatives for screening
against a multitude of biological targets, accelerating the hit-to-lead optimization process in
drug discovery programs.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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